![molecular formula C6H16Cl2N2 B15298597 {[(2S)-azetidin-2-yl]methyl}dimethylamine dihydrochloride](/img/structure/B15298597.png)
{[(2S)-azetidin-2-yl]methyl}dimethylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(2S)-azetidin-2-yl]methyl}dimethylamine dihydrochloride is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2S)-azetidin-2-yl]methyl}dimethylamine dihydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. For example, the reaction of an appropriate amine with a halogenated compound under basic conditions can lead to the formation of the azetidine ring.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions. This step often involves the use of methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
{[(2S)-azetidin-2-yl]methyl}dimethylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
{[(2S)-azetidin-2-yl]methyl}dimethylamine dihydrochloride has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {[(2S)-azetidin-2-yl]methyl}dimethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound with a four-membered nitrogen-containing ring.
N-Methylazetidine: A derivative with a methyl group attached to the nitrogen atom.
Dimethylazetidine: A derivative with two methyl groups attached to the nitrogen atom.
Uniqueness
{[(2S)-azetidin-2-yl]methyl}dimethylamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C6H16Cl2N2 |
|---|---|
Molecular Weight |
187.11 g/mol |
IUPAC Name |
1-[(2S)-azetidin-2-yl]-N,N-dimethylmethanamine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c1-8(2)5-6-3-4-7-6;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m0../s1 |
InChI Key |
PKSXEGURRRQQHA-ILKKLZGPSA-N |
Isomeric SMILES |
CN(C)C[C@@H]1CCN1.Cl.Cl |
Canonical SMILES |
CN(C)CC1CCN1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



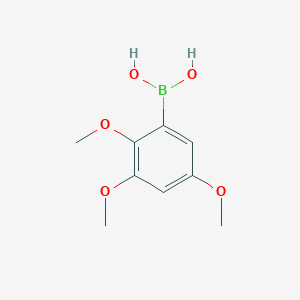
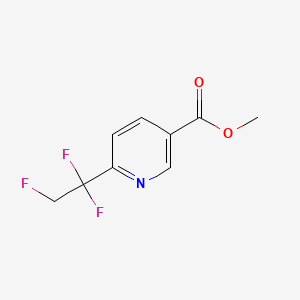
![5-Chloro-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine](/img/structure/B15298546.png)
![N-[3-(bromomethyl)-3-(2-methoxyethoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15298549.png)
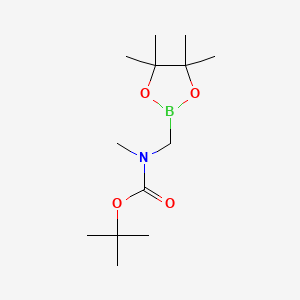
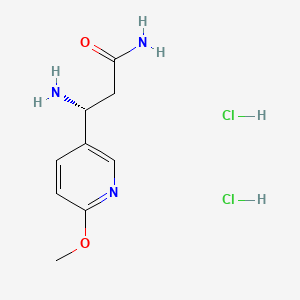
![4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B15298577.png)
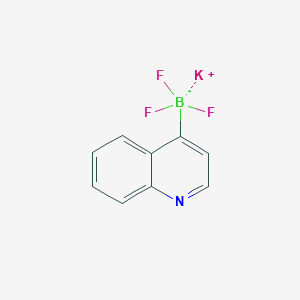
![methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride](/img/structure/B15298607.png)
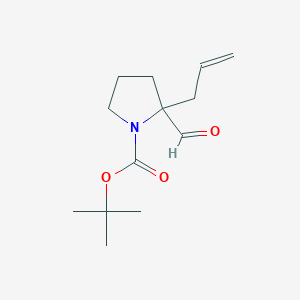
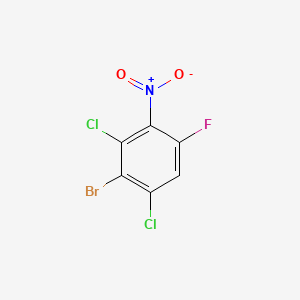
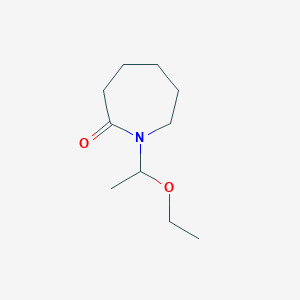
amino}-5-methylhexanoic acid](/img/structure/B15298640.png)
